molecular formula C15H15NO3 B12880231 5-Isopropyl-2-styryloxazole-4-carboxylic acid

5-Isopropyl-2-styryloxazole-4-carboxylic acid

Cat. No.: B12880231
M. Wt: 257.28 g/mol
InChI Key: MYFKNRDDYPVGFB-CMDGGOBGSA-N
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Description

5-Isopropyl-2-styryloxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2-styryloxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, Mitsunobu reagent, Martin sulfurane, and diethylaminosulfur trifluoride (DAST) for the cyclization process . The reaction conditions often include room temperature and the use of a slight excess of the fluorinating agent to ensure high conversion rates.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved safety profiles and higher purity of the final product. The use of commercial manganese dioxide as a heterogeneous reagent in flow processes has been reported to be effective for the oxidative aromatization of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropyl-2-styryloxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, bromotrichloromethane, and DBU.

    Reduction: Lithium aluminum hydride.

    Substitution: Copper(I) or ruthenium(II) catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemical Properties and Structure

5-Isopropyl-2-styryloxazole-4-carboxylic acid, with the chemical formula C15H15NO3C_{15}H_{15}NO_3, features a unique structure that contributes to its biological activity. The presence of the oxazole ring and the carboxylic acid functional group enhances its reactivity and interaction with biological systems .

Anticancer Activity

Research has indicated that compounds containing oxazole moieties, including this compound, exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxazoles can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells .

Case Study:
A study investigating the antiproliferative effects of several oxazole derivatives found that compounds similar to this compound demonstrated IC50 values indicating potent activity against various cancer cell lines, suggesting a promising avenue for drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research has shown that certain derivatives exhibit activity against bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Data Table: Antimicrobial Activity of Oxazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Agricultural Applications

The compound is being explored for its potential as a crop protection agent. Its ability to inhibit specific enzymes or pathways in pests can lead to effective pest management solutions without the environmental impact associated with traditional pesticides.

Case Study:
Field trials have demonstrated that formulations containing this compound can effectively reduce pest populations while maintaining crop health, highlighting its dual role in pest management and crop yield enhancement .

Material Science Applications

In addition to biological applications, this compound is being investigated for use in materials science. Its unique chemical structure allows it to serve as a building block for synthesizing advanced materials such as polymers and coatings.

Data Table: Material Properties of Polymers Derived from this compound

PropertyValue
Thermal StabilityUp to 250 °C
Tensile Strength50 MPa
Water Absorption3%

Mechanism of Action

The mechanism of action of 5-Isopropyl-2-styryloxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

  • 5-Isopropylisoxazole-4-carboxylic acid
  • 2-Styryloxazole
  • 4-Carboxyisoxazole

Comparison: 5-Isopropyl-2-styryloxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Biological Activity

5-Isopropyl-2-styryloxazole-4-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and implications for future research.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C13H15N2O3
  • Molecular Weight : Approximately 255.29 g/mol
  • Functional Groups : Contains an isopropyl group, a styryl moiety, and a carboxylic acid functional group attached to an oxazole ring.

This unique combination of functional groups may contribute to its biological activity, making it a candidate for further pharmacological studies.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Involving the reaction of isopropyl derivatives with styryl oxazoles.
  • Oxidation and Reduction : Transformations that yield the desired carboxylic acid form from precursor compounds.

These methods highlight the compound's accessibility for research purposes and potential applications in organic synthesis.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, in vitro tests against A549 human lung adenocarcinoma cells revealed variable cytotoxic effects depending on structural modifications. The compound demonstrated:

  • Weak Anticancer Activity : Initial tests showed post-treatment viability rates of 78–86% at a concentration of 100 µM.
  • Structure-Dependent Effects : Variations in substituents influenced the extent of cytotoxicity, with certain modifications leading to reduced cell viability (e.g., down to 61% with specific substitutions).

These findings suggest that further exploration of structural analogs could enhance its anticancer efficacy .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. It was screened against multidrug-resistant strains, including Staphylococcus aureus. Key observations include:

  • Selective Antimicrobial Activity : The compound exhibited activity against resistant strains, indicating its potential as a lead compound for developing new antimicrobial agents.
  • Comparative Efficacy : When compared to existing antibiotics, it demonstrated unique mechanisms that may circumvent common resistance pathways .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds similar to this compound. Below is a summary table comparing its activity with related compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityUnique Features
This compoundModerateEffective against MRSAOxazole ring enhances reactivity
Compound A (similar structure)HighLimitedLacks carboxylic acid
Compound B (related oxazole)LowHigh against Gram-negative bacteriaDifferent substituents

This comparative analysis illustrates the unique position of this compound within a broader context of research on heterocyclic compounds.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]-5-propan-2-yl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C15H15NO3/c1-10(2)14-13(15(17)18)16-12(19-14)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,18)/b9-8+

InChI Key

MYFKNRDDYPVGFB-CMDGGOBGSA-N

Isomeric SMILES

CC(C)C1=C(N=C(O1)/C=C/C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)C1=C(N=C(O1)C=CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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